Cas no 897459-40-4 (N-(5-chloro-2-methoxyphenyl)-2-{6-phenylimidazo2,1-b1,3thiazol-3-yl}acetamide)
N-(5-chloro-2-methoxyphenyl)-2-{6-phenylimidazo2,1-b1,3thiazol-3-yl}acetamide Chemical and Physical Properties
Names and Identifiers
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- N-(5-chloro-2-methoxyphenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide
- N-(5-chloro-2-methoxyphenyl)-2-{6-phenylimidazo2,1-b1,3thiazol-3-yl}acetamide
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- Inchi: 1S/C20H16ClN3O2S/c1-26-18-8-7-14(21)9-16(18)22-19(25)10-15-12-27-20-23-17(11-24(15)20)13-5-3-2-4-6-13/h2-9,11-12H,10H2,1H3,(H,22,25)
- InChI Key: JCTHJGMBTBZRKB-UHFFFAOYSA-N
- SMILES: S1C=C(CC(NC2=CC(Cl)=CC=C2OC)=O)N2C=C(C3=CC=CC=C3)N=C12
N-(5-chloro-2-methoxyphenyl)-2-{6-phenylimidazo2,1-b1,3thiazol-3-yl}acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2606-0274-2μmol |
N-(5-chloro-2-methoxyphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide |
897459-40-4 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2606-0274-5μmol |
N-(5-chloro-2-methoxyphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide |
897459-40-4 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2606-0274-10μmol |
N-(5-chloro-2-methoxyphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide |
897459-40-4 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2606-0274-1mg |
N-(5-chloro-2-methoxyphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide |
897459-40-4 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2606-0274-2mg |
N-(5-chloro-2-methoxyphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide |
897459-40-4 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2606-0274-3mg |
N-(5-chloro-2-methoxyphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide |
897459-40-4 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2606-0274-4mg |
N-(5-chloro-2-methoxyphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide |
897459-40-4 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2606-0274-5mg |
N-(5-chloro-2-methoxyphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide |
897459-40-4 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2606-0274-10mg |
N-(5-chloro-2-methoxyphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide |
897459-40-4 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2606-0274-15mg |
N-(5-chloro-2-methoxyphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide |
897459-40-4 | 90%+ | 15mg |
$89.0 | 2023-05-16 |
N-(5-chloro-2-methoxyphenyl)-2-{6-phenylimidazo2,1-b1,3thiazol-3-yl}acetamide Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on N-(5-chloro-2-methoxyphenyl)-2-{6-phenylimidazo2,1-b1,3thiazol-3-yl}acetamide
Introduction to N-(5-chloro-2-methoxyphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide (CAS No. 897459-40-4)
N-(5-chloro-2-methoxyphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide, identified by its CAS number 897459-40-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules known for their potential biological activity, particularly in the context of drug discovery and development. The structural framework of this molecule incorporates several key pharmacophoric elements that contribute to its unique chemical and biological properties.
The core structure of N-(5-chloro-2-methoxyphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide consists of a phenyl ring substituted with chloro and methoxy groups, which are known to modulate the electronic properties and reactivity of the molecule. This aromatic system is further connected to an acetamide moiety, providing a polar functional group that can interact with biological targets. The most distinctive feature of this compound is the presence of a fused imidazo[2,1-b][1,3]thiazole ring system, which is a common scaffold in many bioactive molecules.
The imidazo[2,1-b][1,3]thiazole moiety has been extensively studied for its potential to act as a pharmacophore in various therapeutic applications. This heterocyclic system is capable of engaging with multiple biological targets, including enzymes and receptors, due to its rigid and planar structure. The phenylimidazo[2,1-b][1,3]thiazol-3-yl part of the molecule further enhances its complexity and potential for selective binding. Such structural features make N-(5-chloro-2-methoxyphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide a promising candidate for further investigation in drug discovery.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. Compounds like N-(5-chloro-2-methoxyphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide are being explored for their potential applications in treating various diseases. The combination of the chloro-substituted phenyl ring and the imidazo[2,1-b][1,3]thiazole scaffold suggests that this molecule may exhibit multiple modes of action. This characteristic is particularly valuable in the development of drugs that target complex diseases requiring multifaceted therapeutic approaches.
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide involves a series of well-established organic reactions that highlight the expertise required in pharmaceutical chemistry. The preparation typically starts with the functionalization of the phenyl ring to introduce the chloro and methoxy groups. Subsequent steps involve constructing the imidazo[2,1-b][1,3]thiazole ring system through condensation reactions with appropriate precursors. The final step involves coupling the acetamide moiety to complete the molecular structure. Each step in this synthetic pathway requires precise control over reaction conditions to ensure high yield and purity.
The chemical properties of N-(5-chloro-2-methoxyphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide make it an interesting subject for further study. The presence of both hydrophobic and hydrophilic regions in its structure suggests that it can interact with both lipidic and polar biological targets. This dual interaction capability is crucial for achieving effective drug delivery and uptake by target cells. Additionally, the compound's stability under various conditions makes it suitable for further pharmacokinetic studies.
In terms of biological activity, preliminary studies on N-(5-chloro-2-methoxyphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide have shown promising results in vitro. These studies have focused on evaluating its interaction with various enzymes and receptors relevant to human health. The compound has demonstrated potential as an inhibitor of certain enzymes involved in inflammatory pathways, making it a candidate for treating inflammatory diseases. Furthermore, its ability to modulate receptor activity suggests that it may have applications in treating neurological disorders.
The integration of computational methods into drug discovery has significantly accelerated the process of identifying promising candidates like N-(5-chloro-2-methoxyphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide. Molecular modeling techniques have been employed to predict how this compound might interact with biological targets at the atomic level. These simulations provide valuable insights into the binding affinity and mode of action of the molecule. By leveraging computational tools alongside experimental data, researchers can more efficiently prioritize compounds for further investigation.
The future direction of research on N-(5-chloro-2-methoxyphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-y l}acetamide will likely involve expanding its biological evaluation to include in vivo studies. Animal models will be used to assess its efficacy and safety profile before considering human clinical trials. Additionally, researchers may explore derivative compounds generated by modifying specific parts of its structure to enhance its pharmacological properties further.
In conclusion,N-(5-chloro - 02 - methoxyph en y l b > ) - 22 - { 66 - phen y lim id az o [ 22 , 11 - b ] [ 11 , 33 thia z ol - 33 - yl } ac et am ide ( C A S No . 89 7459 -40 -4 ) i s a i m portant compoun d i n th e f ield o f ph ar m ace utical c hemistry . Its unique structu re , combi nation o f k ey pharmacophoric elem ents , an d p otent i al bi o lo gical acti vi ty make i t a pr omi s i ng candi date f or fur ther stu dies . With advanci ng res earch meth ods an d incr easing understandi ng o f i ts mechanis ms o f acti on , thi s compoun d holds great promise f or deve l oping n e w th erapeut ic ag ents . p >
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